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T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that
plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially
explored for its inhibitory function in the context of cancer immunotherapy, foundational
research has increasingly highlighted its significance in the pathogenesis and potential
treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on
the immune system, and strategies to enhance its signaling are being investigated to suppress
the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide
provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases,
focusing on its signaling pathways, expression on key immune cells, quantitative data from
various disease models, and detailed experimental protocols.

The TIGIT Signaling Axis: A Balance of Inhibition
and Activation

TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on
activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions
within a complex signaling network, competing with the co-stimulatory receptor CD226 (also
known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are
expressed on antigen-presenting cells (APCs) and other cells.[4][8]

Mechanisms of Action:
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Direct Inhibition: Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-
based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the
recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell
receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine
production.[1][8]

Competition with CD226: TIGIT binds to CD155 with a higher affinity than CD226.[8][9] This
competition physically prevents CD226 from engaging with CD155, thereby blocking the
positive co-stimulatory signal required for full T cell activation.[3][9]

Modulation of APCs: TIGIT signaling can also exert its effects indirectly. The engagement of
TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive
phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12
secretion.[1][3][7]

Caption: TIGIT signaling pathway and its competition with CD226.

TIGIT Expression and Role in Autoimmune
Pathogenesis

Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of

TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can

alleviate autoimmune responses.[1][2][3]

Regulatory T cells (Tregs): TIGIT is highly expressed on Tregs, particularly a highly
suppressive subset.[7][9] TIGIT+ Tregs are crucial for maintaining immune tolerance, and
their dysfunction or reduced numbers have been observed in autoimmune conditions.[9][10]
Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[1]

CD4+ T cells: In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is
significantly elevated on CD4+ T cells and correlates with disease activity.[11][12] While
these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential
(proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting
TIGIT acts as a negative feedback mechanism.[11]

NK cells: TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[7] In
SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively
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correlates with disease activity, suggesting a loss of this inhibitory control.[13][14]

Quantitative Data on TIGIT in Autoimmune Diseases

The following tables summarize key quantitative findings from foundational studies on TIGIT

expression in various autoimmune contexts.

Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)
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Correlation
. o with Disease
Cell Type Patient Cohort Key Finding . Reference
Activity
(SLEDAI)
Significantly
elevated Positive
CD3+CD4+ T ) frequency correlation (r2 =
SLE Patients [15]
cells compared to 0.082; P =
healthy controls 0.044).
(P < 0.0001).
Significantly
higher )
o Highly correlated
_ expression in .
CD4+ T cells SLE Patients ) ) with SLEDAI [12]
patients with
score.
SLEDAI > 10 vs.
<10.
Significantly
decreased )
) Negative
Active SLE frequency ] )
NK cells ] correlation with [13]
Patients compared to
] ) SLEDAI score.
inactive SLE
patients.
Frequency
significantly
NK cells SLE Patients increased after N/A [13]
regular
treatment.
Table 2: TIGIT in Other Autoimmune Disease Models
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(NOD Mouse) cells with PD-L1
onset.
blockade.
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administratio Delayed
SLE (MRL/lpr
CD4+ T cells N/A n of TIGIT development [11][12]
Mouse) ]
ligand, of SLE.
CD155.
) TIGIT+ Tregs ] Alleviated
Aplastic Upregulation )
_ suppress the . autoimmune-
Anemia Thl and ) of TIGIT via )
expansion of mediated 9]
(Mouse Th17 cells INcRNA _
Thl and aplastic
Model) MEGS3. _
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Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying the TIGIT pathway.
Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT
research.
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1. Induce Disease
(e.g., MOG peptide for EAE)

'

2. Treatment Groups
- Vehicle Control
- TIGIT Agonist Ab
- Isotype Control Ab

'

In Vivo Autoimmune Model (e.g., EAE, NOD mice)

3. Monitor Disease Progression
(e.g., Clinical scoring, blood glucose)

Ex Vivo Cellu]var Analysis

4. Isolate Immune Cells

(from Spleen, Lymph Nodes, CNS)

l

In Vitro Fun¢tional Assay

5. Flow Cytometry Staining
(Surface: CD4, CD8, CD25, TIGIT, CD226)
(Intracellular: FoxP3, IFN-y, IL-17)

4A. T Cell Suppression Assay
(Co-culture TIGIT+ Tregs with
responder T cells + anti-CD3/CD28)

'

6. Data Acquisition & Analysis
(Quantify cell populations, MFI,
cytokine production)

'

4B. Measure Proliferation
(e.g., CFSE dilution, Ki-67 staining)

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of TIGIT-targeting therapies.

A. Protocol for Flow Cytometric Analysis of TIGIT Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or
tissue-infiltrating lymphocytes to analyze TIGIT expression.

e Cell Isolation:

o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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o For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical
dissociation through a 70 um cell strainer.

o Perform a red blood cell lysis step using ACK lysis buffer if necessary.

o Wash cells with PBS and count using a hemocytometer or automated cell counter.

e Surface Staining:

o Resuspend 1-2 x 1076 cells in 100 pL of FACS buffer (PBS with 2% FBS and 0.05%
sodium azide).

o Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis
includes:

Anti-CD3 (T cell marker)
» Anti-CD4 (Helper T cell marker)
» Anti-CD8 (Cytotoxic T cell marker)
» Anti-CD25 (Activation/Treg marker)
» Anti-TIGIT
= Anti-CD226
= Aviability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.
o Incubate for 30 minutes at 4°C in the dark.
o Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
e Intracellular Staining (for Transcription Factors like FoxP3):

o Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer
(e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

o Incubate for 45-60 minutes at 4°C in the dark.
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[e]

Wash cells once with 1X permeabilization buffer.

o

Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.

[¢]

Incubate for 30-45 minutes at room temperature in the dark.

[¢]

Wash cells twice with 1X permeabilization buffer.

o Data Acquisition and Analysis:

o

Resuspend the final cell pellet in 300-500 uL of FACS buffer.
o Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).
o Analyze the data using software such as FlowJo™ or FCS Express™.

o Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify
lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+
populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the
desired gates (e.g., CD4+FoxP3+ Tregs).

B. Protocol for In Vitro T Cell Suppression Assay

This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of
responder T cells (Tresp).

e Cell Sorting:
o Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.
o Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.
o Using a fluorescence-activated cell sorter (FACS), sort the following populations:
» Tregs: CD4+CD25highCD127low
» Responder T cells (Tresp): CD4+CD25low

o Cell Labeling:
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o Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein
succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

o Co-culture Setup:

o Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 pg/mL)
overnight at 4°C. Wash wells before use.

o Plate the labeled Tresp cells at a constant number (e.g., 5 x 10”4 cells/well).

o Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8
Treg:Tresp). Include a control well with no Tregs.

o Add soluble anti-CD28 antibody (1-2 pg/mL) to all wells to provide co-stimulation.

o Culture for 3-4 days at 37°C, 5% CO2.

e Analysis:

[e]

Harvest cells and stain with a viability dye.

[e]

Analyze by flow cytometry.

o

Gate on live, singlet Tresp cells (identified by their proliferation dye).

[¢]

Assess proliferation by the dilution of the dye. The percentage of suppression is calculated
relative to the proliferation of Tresp cells cultured without Tregs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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